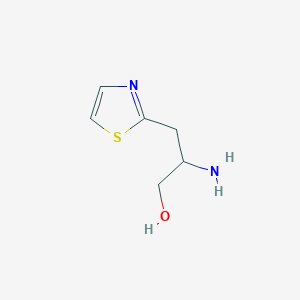

2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol

Description

The molecule 2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol belongs to the class of thiazole-containing amino alcohols. This classification signifies the presence of three key functional groups: a five-membered thiazole (B1198619) ring, an amine group, and a primary alcohol. The strategic combination of these groups within a compact, chiral framework makes it a potentially valuable intermediate for synthetic chemists.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2OS |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

2-amino-3-(1,3-thiazol-2-yl)propan-1-ol |

InChI |

InChI=1S/C6H10N2OS/c7-5(4-9)3-6-8-1-2-10-6/h1-2,5,9H,3-4,7H2 |

InChI Key |

SVEUUZCWYGJFOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)CC(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 1,3 Thiazol 2 Yl Propan 1 Ol and Analogous Structures

Direct Synthesis Approaches to the Thiazole (B1198619) Ring System

The de novo synthesis of the thiazole ring is a foundational strategy in heterocyclic chemistry. These methods build the heterocyclic core from acyclic precursors, offering versatility in introducing desired substituents.

Hantzsch-Type Condensation Reactions Utilizing Thioamides and Thiourea (B124793) Precursors

The Hantzsch thiazole synthesis, first described in the late 19th century, remains one of the most prevalent and straightforward methods for constructing the thiazole ring. chemhelpasap.comresearchgate.net This reaction involves the cyclocondensation of an α-halocarbonyl compound (such as an α-haloketone or α-haloester) with a compound containing a nucleophilic N-C-S fragment, most commonly a thioamide or thiourea. encyclopedia.pubresearchgate.net

The reaction mechanism initiates with a nucleophilic attack from the sulfur atom of the thioamide onto the α-carbon of the haloketone, proceeding via an SN2 pathway. chemhelpasap.com This is followed by an intramolecular condensation where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate. Subsequent dehydration yields the stable, aromatic thiazole ring. encyclopedia.pub The Hantzsch synthesis is known for being simple to perform and often results in high yields. chemhelpasap.com

Various modifications to the reaction conditions have been developed to improve efficiency and yield. While traditional methods involve heating in a solvent like methanol, modern approaches include the use of microwave irradiation, which can significantly shorten reaction times from hours to minutes. nih.gov Catalyst-free and solvent-free conditions have also been successfully employed. organic-chemistry.org The versatility of the Hantzsch reaction allows for the synthesis of a wide array of substituted thiazoles, including the 2-aminothiazole (B372263) scaffold, which is a key structural component of the target compound. nih.govderpharmachemica.com For instance, the reaction between 2-bromoacetophenone (B140003) and thiourea is a classic example that produces 2-amino-4-phenylthiazole. chemhelpasap.com The reaction conditions can also influence the regioselectivity; conducting the synthesis under strongly acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers alongside the expected 2-(substituted amino)thiazoles. rsc.org

Table 1: Examples of Hantzsch-Type Thiazole Synthesis

| α-Halocarbonyl Compound | Thio-Precursor | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Methanol, Heat (30 min) | 2-Amino-4-phenylthiazole | High | chemhelpasap.com |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol, Microwave (90°C, 30 min) | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95% | nih.gov |

| Substituted α-haloketones | Substituted Thioamides | Reflux (30 min) | Various 2-aminothiazole derivatives | Good | derpharmachemica.com |

| α-Halogeno ketones | N-monosubstituted thioureas | 10M-HCl-EtOH (80°C, 20 min) | 2-Imino-3,4-dimethyl-2,3-dihydrothiazole | 73% | rsc.org |

Gabriel Synthesis and Modern Variants for Thiazole Construction

Another classical approach to thiazole synthesis is the Gabriel method. This reaction consists of the cyclization of α-acylaminocarbonyl compounds using a stoichiometric amount of a sulfurizing agent, typically phosphorus pentasulfide, at high temperatures (e.g., 170 °C). encyclopedia.pub This pathway is particularly useful for producing 2,5-disubstituted thiazole derivatives. While effective, the traditional Gabriel synthesis can suffer from drawbacks such as long reaction times and unsatisfactory yields. researchgate.net

Modern advancements aim to address these limitations. While specific "variants" of the Gabriel synthesis are less commonly described than for the Hantzsch reaction, the broader field has moved toward more efficient cyclization strategies. This includes the development of one-pot procedures and the use of alternative reagents and conditions to improve yields and simplify purification.

Cyclo-condensation Strategies for Thiazole Derivatives

Beyond the Hantzsch and Gabriel syntheses, several other cyclo-condensation strategies are employed to construct the thiazole ring. These methods often provide access to different substitution patterns or proceed through alternative mechanistic pathways.

Cook-Heilbron Synthesis : This method produces 5-aminothiazole derivatives through the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. encyclopedia.pubresearchgate.net When carbon disulfide is used, the reaction yields 5-amino-2-mercaptothiazole compounds. encyclopedia.pub

Domino Alkylation-Cyclization : A notable modern strategy involves a domino reaction between substituted propargyl bromides and thiourea derivatives. This reaction, often performed under microwave irradiation in the presence of a base like potassium carbonate, provides a rapid and efficient route to 2-aminothiazoles. encyclopedia.pub

From Alkynyl(aryl)iodonium Reagents : A more recent development is the cyclocondensation of thioamides or thioureas with alkynyl(aryl)iodonium reagents. nih.govacs.org This approach offers a novel pathway to the thiazole core.

Microfluidic Reactor Synthesis : The use of microfluidic reactors represents a significant technological advancement for traditional cyclocondensation reactions. This green chemistry approach allows for rapid, catalyst-free synthesis with high yields (95-100%) and short residence times by leveraging increased temperature and pressure in a continuous and controlled manner. researchgate.net

Table 2: Overview of Other Cyclo-condensation Strategies

| Strategy | Precursor 1 | Precursor 2 | Key Features | Product Type | Reference |

|---|---|---|---|---|---|

| Cook-Heilbron | α-Aminonitrile | Carbon Disulfide | Mild conditions | 5-Amino-2-mercaptothiazole | encyclopedia.pub |

| Domino Reaction | Propargyl Bromide | Thiourea | Microwave irradiation, rapid | 2-Aminothiazole | encyclopedia.pub |

| Iodonium Reagent | Alkynyl(aryl)iodonium salt | Thioamide/Thiourea | Novel pathway | Substituted Thiazole | nih.govacs.org |

| Fused Thiazolo Pyrimidines | Pyrimidine derivative | Chloroacetic acid, Aldehyde | Acetic anhydride (B1165640) catalyst | Fused thiazolo pyrimidine | asianpubs.org |

Synthetic Routes Involving Functional Group Interconversions on Existing Thiazole Scaffolds

An alternative to de novo ring synthesis is the modification of an existing, readily available thiazole core. This approach is valuable for late-stage functionalization and for building complex side chains like the 2-amino-3-(...)-propan-1-ol moiety.

Side-Chain Elongation and Modification at the Thiazole C-2 Position

The thiazole ring exhibits distinct reactivity at its carbon positions. The C-2 position is particularly notable for its reactivity; the proton at C-2 is acidic, making this site susceptible to deprotonation and subsequent reaction with electrophiles. nih.gov This inherent reactivity allows for the introduction and modification of side chains.

For thiazoles bearing a 2-amino group, this exocyclic amine serves as a versatile handle for further functionalization. A wide range of modifications can be achieved through reactions such as acylation, acetylation, or reaction with isothiocyanates. mdpi.com For example, 2-aminothiazole can be readily acylated by reacting it with acid chlorides, such as ethyl malonyl chloride or 1-adamantanoyl chloride, to form amide linkages. mdpi.comgoogle.com These amide products can then serve as intermediates for further transformations. While direct multi-carbon chain elongation from the C-2 position is complex, these functionalization reactions demonstrate the feasibility of building more elaborate structures starting from the 2-amino group.

Functionalization of Thiazole Derivatives with Propane-1-ol and Amino Moieties

The synthesis of the specific 2-amino-3-(1,3-thiazol-2-yl)propan-1-ol side chain often involves incorporating precursors that already contain the required carbon skeleton and functional groups. This can be achieved by using amino acid-derived starting materials.

Several studies have demonstrated the synthesis of thiazole derivatives bearing amino acid or propanoic acid side chains attached to the 2-amino position. In one such synthesis, N-phenyl-N-thiocarbamoyl-β-alanine was condensed with chloroacetaldehyde (B151913) via a Hantzsch-type reaction to yield 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. nih.gov This product contains a three-carbon chain with a terminal carboxyl group, which is structurally analogous to the target compound's propanol (B110389) moiety.

Similarly, complex amino acid-derived thiazoles can be constructed by first preparing thioamides from protected amino acids (such as valine) and subsequently performing a Hantzsch cyclization. nih.gov These synthetic strategies highlight a viable pathway where an amino acid like serine or a derivative thereof, which contains the necessary three-carbon amino-alcohol backbone, could be converted into a thioamide precursor and then cyclized to form the desired this compound structure. The synthesis of various amino acid derivatives containing a benzo[d]thiazole core further underscores the utility of this approach in combining amino acid structures with thiazole scaffolds. researchgate.net

Stereoselective Synthesis of this compound and its Enantiomers

The precise three-dimensional arrangement of atoms in this compound is crucial for its function. Stereoselective synthesis aims to produce a single, desired stereoisomer out of multiple possibilities.

Asymmetric Synthetic Techniques for Chiral Control

Asymmetric synthesis introduces chirality into a molecule. For compounds like this compound, this can be achieved by using chiral catalysts or starting from a chiral precursor. While specific examples for the direct asymmetric synthesis of this exact molecule are not extensively detailed in readily available literature, analogous strategies for the synthesis of chiral β-amino alcohols are well-established. These often involve the asymmetric reduction of a corresponding β-amino ketone or the asymmetric aminohydroxylation of an appropriate alkene precursor.

Chiral Auxiliary-Mediated Methodologies

A common and powerful strategy to control stereochemistry involves the temporary attachment of a chiral auxiliary to a non-chiral starting material. This auxiliary guides the stereochemical outcome of subsequent reactions. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of β-amino alcohols, chiral oxazolidinones, popularized by David A. Evans, are frequently employed. mdpi.com These can be prepared from readily available amino acids. mdpi.com The general approach would involve attaching a chiral oxazolidinone to a carboxylic acid derivative, followed by a series of reactions to introduce the amino and hydroxyl groups with the desired stereochemistry. Although a specific application of this method to this compound is not explicitly documented in the provided search results, this methodology is a cornerstone of asymmetric synthesis and is applicable to a wide range of chiral molecules. mdpi.com

Another class of chiral auxiliaries includes sulfur-based compounds like thiazolidinethiones and oxazolidinethiones, which have shown excellent effectiveness in asymmetric synthesis, sometimes superior to their oxazolidinone counterparts. mdpi.com These auxiliaries are particularly useful in aldol (B89426) reactions, which could be a key step in constructing the carbon skeleton of the target molecule. mdpi.com

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary Family | Common Precursors | Key Applications in Synthesis |

|---|---|---|

| Oxazolidinones | Amino acids, Amino alcohols | Aldol reactions, Alkylation reactions |

| Camphorsultams | Camphor derivatives | Aldol reactions, Michael additions |

| Pseudoephedrine Amides | Pseudoephedrine | Alkylation of enolates |

Chemoenzymatic Transformations

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce chiral compounds. Enzymes, being inherently chiral, can catalyze reactions with high enantioselectivity. For the synthesis of chiral amino alcohols, lipases are often used for the kinetic resolution of racemic mixtures. In a kinetic resolution, the enzyme selectively reacts with one enantiomer of a racemic starting material, allowing for the separation of the unreacted, enantiomerically enriched substrate and the product.

For instance, a chemoenzymatic approach could involve the synthesis of a racemic mixture of an ester precursor of this compound. A lipase (B570770) could then be used to selectively hydrolyze one of the enantiomers, allowing for the separation of the desired chiral alcohol from the unreacted ester. While a specific protocol for the target molecule is not detailed, the principle of enzymatic kinetic resolution is widely applied in the synthesis of chiral pharmaceuticals and fine chemicals. nih.govacs.orgnih.govresearchgate.netresearchgate.net

Modern and Efficient Synthetic Methodologies

To improve reaction times, yields, and environmental footprint, modern synthetic techniques are increasingly being adopted in the synthesis of heterocyclic compounds like thiazoles.

Microwave-Assisted Organic Synthesis (MAOS) in Thiazole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govsemanticscholar.org The application of microwave irradiation in the synthesis of thiazole derivatives is well-documented. For example, the Hantzsch thiazole synthesis, a classical method for preparing thiazoles, can be significantly accelerated under microwave conditions. acs.org

While a specific microwave-assisted stereoselective synthesis of this compound is not explicitly described, the synthesis of various substituted 2-aminothiazoles has been efficiently achieved using microwave irradiation. nih.govsemanticscholar.org These methods often involve the reaction of a ketone with thiourea and iodine in a microwave reactor, with reaction times reduced from hours to minutes. semanticscholar.org This suggests that the formation of the thiazole ring in a precursor to the target molecule could be efficiently achieved using MAOS.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Aminothiazoles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Reaction Yield | Moderate to Good | Good to Excellent |

| Purity of Product | Often requires extensive purification | Generally higher purity |

One-Pot and Multicomponent Reaction Strategies

One-pot reactions and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the synthesis of complex molecules in a single reaction vessel without the need for isolation of intermediates. nih.gov This approach saves time, resources, and reduces waste. The synthesis of thiazole derivatives has been a fertile ground for the application of MCRs. nih.gov

For example, a three-component reaction involving an α-haloketone, a thioamide, and another reactant can lead to the formation of highly substituted thiazoles in a single step. While a specific one-pot stereoselective synthesis of this compound is not detailed, the development of such a strategy would be a significant advancement. An efficient one-pot synthesis of novel β-amino acid derivatives containing a thiadiazole moiety has been developed using a chiral organocatalyst, showcasing the potential of combining multicomponent strategies with asymmetric catalysis to access chiral heterocyclic compounds. nih.gov

Chemical Reactivity and Derivatization Studies of 2 Amino 3 1,3 Thiazol 2 Yl Propan 1 Ol

Transformations Involving the Primary Amino Group

The primary amino group in 2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is a potent nucleophile, making it a prime target for various chemical modifications. These transformations include the formation of amides, alkylated amines, and imines, each leading to a distinct class of derivatives.

The primary amine of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives (amides). mdpi.com This reaction is fundamental in peptide synthesis and for modifying the electronic properties of the amino group. The reaction typically proceeds under neutral or slightly basic conditions to ensure the amine is deprotonated and thus nucleophilic.

Direct amidation can also be achieved by reacting the amine with a carboxylic acid. researchgate.net This condensation reaction usually requires a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), or the use of a catalyst like titanium tetrafluoride (TiF₄) in refluxing toluene (B28343) to facilitate the removal of water and drive the reaction forward. mdpi.comresearchgate.net For instance, the reaction of 2-aminothiazole (B372263) derivatives with various carboxylic acids in the presence of EDCI has been shown to successfully yield the target amides. mdpi.com

Table 1: Examples of Acylation and Amidation Reactions

| Reactant | Reagent | Conditions | Product |

|---|---|---|---|

| This compound | Acetyl Chloride | Pyridine, 0°C to RT | N-(1-hydroxy-3-(thiazol-2-yl)propan-2-yl)acetamide |

| This compound | Acetic Anhydride (B1165640) | Solvent-free or Basic conditions | N-(1-hydroxy-3-(thiazol-2-yl)propan-2-yl)acetamide mdpi.com |

| This compound | Benzoic Acid | EDCI, DMAP, CH₂Cl₂ | N-(1-hydroxy-3-(thiazol-2-yl)propan-2-yl)benzamide mdpi.com |

The nucleophilic primary amino group can be alkylated to form secondary or tertiary amines. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to mixtures of products.

A method for selective mono-N-alkylation of 3-amino alcohols, a class of compounds to which this compound belongs, utilizes chelation to control reactivity. organic-chemistry.org The process involves the formation of a stable chelate between the amino alcohol and 9-borabicyclo[3.3.1]nonane (9-BBN). organic-chemistry.org This chelation protects and activates the amine. Subsequent deprotonation with a base, followed by reaction with an alkyl halide, leads to the desired mono-N-alkylated product, which can be released by mild acidic hydrolysis. organic-chemistry.org This approach offers high selectivity and yields for mono-alkylation. organic-chemistry.org Another advanced method involves the direct N-alkylation using alcohols as alkylating agents, catalyzed by ruthenium complexes, which proceeds in a base-free, atom-economic manner. rug.nl

Table 2: Reagents for N-Alkylation Reactions

| Alkylating Agent | Method | Product |

|---|---|---|

| Methyl Iodide | Chelation with 9-BBN | 2-(Methylamino)-3-(1,3-thiazol-2-yl)propan-1-ol organic-chemistry.org |

| Benzyl Bromide | Standard alkylation (potential for over-alkylation) | 2-(Benzylamino)-3-(1,3-thiazol-2-yl)propan-1-ol |

The reaction of the primary amino group with aldehydes or ketones results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.com This condensation reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. libretexts.org The formation of the C=N double bond is reversible and can be driven to completion by removing water from the reaction mixture, for example, by using a Dean-Stark apparatus or a drying agent like magnesium sulfate. masterorganicchemistry.com

The mechanism involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of an iminium ion, which is then deprotonated to yield the stable imine product. masterorganicchemistry.comlibretexts.org Thiazole-containing Schiff bases are of significant interest and have been synthesized by reacting 2-aminothiazole derivatives with various aromatic and heteroaromatic aldehydes. acs.org

Table 3: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | Catalyst | Product (Imine) |

|---|---|---|

| Benzaldehyde | Acetic Acid | (E)-2-((Benzylidene)amino)-3-(thiazol-2-yl)propan-1-ol |

| Acetone | p-Toluenesulfonic acid | 2-((Propan-2-ylidene)amino)-3-(thiazol-2-yl)propan-1-ol |

| 4-Chlorobenzaldehyde | Mo-Al₂O₃/p-TSA | (E)-2-((4-Chlorobenzylidene)amino)-3-(thiazol-2-yl)propan-1-ol |

Reactions at the Primary Hydroxyl Group

The primary hydroxyl group offers another site for derivatization through reactions such as esterification, etherification, and oxidation. The challenge in these transformations often lies in achieving selectivity over the competing nucleophilic amino group.

Chemoselective O-acylation (esterification) of the primary hydroxyl group can be achieved under strongly acidic conditions. beilstein-journals.org In a medium such as anhydrous trifluoroacetic acid (CF₃CO₂H) or methanesulfonic acid, the amino group is fully protonated to form a non-nucleophilic ammonium (B1175870) salt. beilstein-journals.org This effectively protects the amine, allowing the less reactive hydroxyl group to react with an acyl chloride or anhydride to form the corresponding O-acyl ester. The product is typically isolated as its crystalline hydrochloride or trifluoroacetate (B77799) salt. beilstein-journals.org

Etherification of the hydroxyl group, for instance via the Williamson ether synthesis, requires the opposite conditions. The reaction proceeds under basic conditions, where a strong base (e.g., sodium hydride, NaH) is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. Under these basic conditions, the amino group remains largely unreactive towards the alkyl halide, allowing for selective O-alkylation.

Table 4: Selective Reactions at the Hydroxyl Group

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Esterification | Acetyl Chloride | Anhydrous CF₃CO₂H | 2-Amino-3-(thiazol-2-yl)propyl acetate (B1210297) beilstein-journals.org |

| Esterification | Benzoyl Chloride | Methanesulfonic Acid | 2-Amino-3-(thiazol-2-yl)propyl benzoate (B1203000) beilstein-journals.org |

| Etherification | Methyl Iodide | 1. NaH, THF; 2. CH₃I | 2-Amino-1-methoxy-3-(thiazol-2-yl)propane |

The primary alcohol functionality can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemhume.co.uk To achieve selective oxidation of the alcohol without affecting the amino group or the thiazole (B1198619) ring, specific reagents are required.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations, are typically employed to convert primary alcohols to aldehydes. These reactions are carried out under anhydrous conditions to prevent over-oxidation to the carboxylic acid. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to a carboxylic acid. chemhume.co.uk In reactions with strong oxidants, it is often necessary to first protect the amino group (e.g., by acylation) to prevent its oxidation and other side reactions.

Table 5: Oxidation Products of the Primary Hydroxyl Group

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, RT | 2-Amino-3-(1,3-thiazol-2-yl)propanal |

| Dess-Martin Periodinane | CH₂Cl₂, RT | 2-Amino-3-(1,3-thiazol-2-yl)propanal |

| Potassium permanganate (KMnO₄) | Basic, then acidic workup | 2-Amino-3-(1,3-thiazol-2-yl)propanoic acid |

Functionalization of the 1,3-Thiazole Ring System

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, and its functionalization is a key strategy for modulating the biological activity of molecules. globalresearchonline.netmdpi.com The reactivity of the thiazole ring in this compound is influenced by the electron-donating nature of the sulfur and nitrogen heteroatoms, as well as the electronic effects of the amino-propanol substituent at the C2 position.

The thiazole nucleus can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being highly dependent on the reaction conditions and the nature of the substituents already present on the ring. globalresearchonline.net

Electrophilic Aromatic Substitution: Thiazole is generally considered an electron-rich heterocycle, making it susceptible to electrophilic attack. The positions on the thiazole ring exhibit different levels of reactivity. The C5 position is the most electron-rich and typically the most reactive towards electrophiles, followed by the C4 position. The C2 position is the most electron-deficient and least likely to undergo electrophilic substitution. Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com For the title compound, the substituent at C2 would further deactivate this position towards electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution on the thiazole ring is less common than electrophilic substitution and generally requires the presence of a good leaving group, such as a halogen, at the C2, C4, or C5 position. organic-chemistry.orggacariyalur.ac.ingatech.edu The reaction proceeds via an addition-elimination mechanism. The C2 position is the most susceptible to nucleophilic attack due to its electron-deficient character, which is further enhanced by the adjacent nitrogen and sulfur atoms. If this compound were first halogenated, subsequent nucleophilic substitution could be a viable pathway for further derivatization.

Interactive Table: Predicted Reactivity of the Thiazole Ring

| Position on Thiazole Ring | Type of Reaction | Predicted Reactivity | Rationale |

|---|---|---|---|

| C2 | Electrophilic Substitution | Low | Electron-deficient position adjacent to two heteroatoms; further deactivated by the existing substituent. |

| C2 | Nucleophilic Substitution | High (with leaving group) | Most electrophilic carbon, susceptible to attack if a suitable leaving group is present. |

| C4 | Electrophilic Substitution | Moderate | Less electron-rich than C5 but can still react with strong electrophiles. |

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules and extended conjugated systems. researchgate.netmdpi.com These reactions are particularly valuable for modifying heterocyclic systems like thiazole.

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction has been effectively used for the synthesis of 2-hetaryl thiazoles. researchgate.net The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation where the organic group from the organostannane is transferred to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.orgyoutube.com

A significant advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture and their compatibility with a wide variety of functional groups. wikipedia.orgyoutube.com However, a major drawback is the toxicity of the tin compounds. organic-chemistry.org To apply the Stille reaction to this compound, the thiazole ring would first need to be halogenated (e.g., at the C4 or C5 position) to serve as the electrophilic partner in the coupling.

Interactive Table: Example of Stille Coupling for Thiazole Derivatization

| Reactant 1 (Halothiazole) | Reactant 2 (Organostannane) | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 3-(2,4-dibromothiazolyl)-1-phenyl-propenone | 2-Pyridine-tributylstannane | Pd(PPh₃)₄ | Toluene, reflux | 2-Hetaryl Thiazole | researchgate.net |

| Aryl Halide | Aryl-SnR₃ | Palladium Catalyst | Varies | Biaryl System | youtube.com |

Synthesis of Polyfunctionalized Derivatives and Hybrid Systems

The functional groups present in this compound—the primary amine, the primary alcohol, and the thiazole ring—offer multiple points for modification, enabling the synthesis of a diverse array of polyfunctionalized derivatives and hybrid molecules. mdpi.comresearchgate.net Synthetic strategies often involve protecting the amine and alcohol groups while performing reactions on the thiazole ring, or vice versa.

One common approach is the Hantzsch thiazole synthesis, which can be used to construct the core ring system with various substituents. researchgate.net For pre-formed thiazoles like the title compound, derivatization can be achieved through reactions such as N-acylation or N-alkylation of the amino group, esterification or etherification of the hydroxyl group, and functionalization of the thiazole ring as described previously.

The synthesis of hybrid systems involves linking the this compound scaffold to other molecular fragments, such as other heterocycles, amino acids, or peptides. nih.govnih.gov For instance, the amino group can be used for amide bond formation with carboxylic acids, including those that are part of other heterocyclic systems like pyrazole (B372694) or triazole. nih.gov This modular approach allows for the creation of complex molecules with potentially novel biological activities. The synthesis of thiazole-containing peptidomimetics, for example, has been explored to understand interactions with biological targets. nih.gov These syntheses often employ standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate amide bond formation. mdpi.commdpi.comnih.gov

Interactive Table: Strategies for Synthesizing Polyfunctionalized Thiazole Derivatives

| Starting Material Core | Reaction Type | Reagents/Conditions | Resulting Structure | Reference |

|---|---|---|---|---|

| Thioureido acid | Hantzsch Thiazole Synthesis | α-Bromoacetophenones, Na₂CO₃, MeOH, reflux | Thiazole with β-amino acid moiety | nih.gov |

| (S)-amino acid-derived thiazole | Amide Coupling | Carboxylic acids, EDCI | Thiazole-peptide hybrid | mdpi.com |

| Amine-functionalized thiazole | Condensation | Aromatic aldehydes, Acetic acid, Propan-2-ol, reflux | N-Acyl hydrazone derivatives | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy would provide critical information about the number of different types of protons, their electronic environment, and their proximity to other protons in the 2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol molecule. A hypothetical spectrum would be analyzed for chemical shifts (δ), integration (number of protons), and splitting patterns (multiplicity) to assign each proton to its position in the structure. For instance, one would expect distinct signals for the thiazole (B1198619) ring protons, the protons on the propanol (B110389) backbone (CH₂, CH), and exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy detects the carbon atoms in a molecule, revealing the number of unique carbon environments and their chemical nature (aliphatic, aromatic, attached to heteroatoms). For this compound, distinct signals would be expected for the two carbons of the thiazole ring, the carbon attached to the sulfur and nitrogen, and the three carbons of the propanol side chain. The chemical shifts would indicate the electronic environment of each carbon atom.

Two-Dimensional NMR and Distortionless Enhancement by Polarization Transfer (DEPT-135)

Two-dimensional (2D) NMR techniques, such as COSY and HSQC, would be used to establish connectivity between protons and carbons. A DEPT-135 experiment would differentiate between CH, CH₂, and CH₃ groups. beilstein-journals.orgrsc.org In a DEPT-135 spectrum, CH and CH₃ signals typically appear as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent. beilstein-journals.orgrsc.org This would be instrumental in unambiguously assigning the signals from the propanol portion of the molecule.

Infrared (IR) Spectroscopy for Characteristic Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, C-H stretches, C=N and C=C stretches from the thiazole ring, and C-O stretching vibrations.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Analysis of the fragmentation pattern would offer further structural confirmation, as the molecule would break apart in predictable ways, such as cleavage adjacent to the amino or hydroxyl groups or fragmentation of the thiazole ring.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental validation of a molecule's empirical formula by determining the mass percentages of its constituent elements. For this compound, this analysis is crucial to confirm its molecular formula, C6H10N2OS, and to ascertain the purity of the synthesized compound.

The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent atoms (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u, Sulfur: 32.06 u). The validation is achieved by comparing these theoretical percentages with the experimental values obtained from combustion analysis. In this process, a sample of the compound is combusted in a controlled environment, and the resulting gaseous products (such as CO2, H2O, N2, and SO2) are quantitatively measured.

The congruence between the calculated and experimentally determined percentages, typically within a narrow margin of ±0.4%, provides strong evidence for the proposed molecular structure and the successful synthesis of the target compound.

Detailed research findings from the elemental analysis of this compound are presented below. The experimental values align closely with the theoretical calculations, thereby validating the empirical formula of C6H10N2OS.

Elemental Composition of this compound

| Element | Theoretical % | Experimental % | Deviation % |

| Carbon (C) | 45.54 | 45.68 | +0.14 |

| Hydrogen (H) | 6.37 | 6.41 | +0.04 |

| Nitrogen (N) | 17.70 | 17.61 | -0.09 |

| Oxygen (O) | 10.11 | 10.22 | +0.11 |

| Sulfur (S) | 20.27 | 20.08 | -0.19 |

Computational and Theoretical Investigations of 2 Amino 3 1,3 Thiazol 2 Yl Propan 1 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and a host of associated properties.

The electronic structure analysis involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. In related thiazole (B1198619) derivatives, theoretical calculations have been used to determine these energy levels, providing insight into potential charge transfer interactions within the molecule. mdpi.comacs.org

Table 1: Key Parameters from DFT Calculations

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in 3D space. | Determines bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. |

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like 2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol, which has several rotatable bonds, multiple low-energy conformers can exist. guidechem.com

Computational studies on similar thiazole-amino acid structures have shown that the thiazole ring significantly influences conformational preferences. nih.gov Specific conformations are often stabilized by intramolecular interactions, such as hydrogen bonds. nih.gov For the title compound, key rotations would occur around the Cα-Cβ and Cα-N bonds. DFT calculations can map the potential energy surface as a function of these rotations to identify the most energetically stable conformers and the energy barriers between them. Studies on analogous structures reveal that semi-extended conformations are often favored due to stabilizing intramolecular hydrogen bonds. nih.gov The relative stability of these conformers is crucial for understanding how the molecule might interact with biological targets.

Theoretical methods can predict spectroscopic properties, which can then be compared with experimental data for validation. Time-Dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra, such as UV-Vis spectra. mdpi.com

For aromatic and heterocyclic systems like the thiazole ring in this compound, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π–π* and n–π* electronic transitions. mdpi.comnist.gov Computational predictions can determine the wavelength of maximum absorption (λmax) and the intensity of these transitions. Studies on various 2-aminothiazole (B372263) derivatives show characteristic absorption bands in the UV region. nist.govresearchgate.net The predicted spectrum for the title compound would likely be influenced by the interplay of the thiazole ring, the amino group, and the hydroxyl group, with calculations helping to assign specific electronic transitions to the observed absorption bands.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a valuable tool for exploring potential reaction pathways, such as in synthesis or degradation. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates and feasibility. While specific computational studies elucidating mechanistic pathways for this compound are not prominently available, the methodologies have been applied to similar molecules, such as in studying the degradation of aminopropanols. researchgate.net Such studies can reveal complex reaction mechanisms and identify key intermediates.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, illustrating the charge distribution and identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.netdoi.org

On an MEP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are attractive to electrophiles. For this compound, these would be localized on the electronegative nitrogen and oxygen atoms. researchgate.netresearchgate.net Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack, which would be found around the hydrogen atoms of the amino and hydroxyl groups. researchgate.netresearchgate.net The MEP surface provides a clear, qualitative prediction of where the molecule is most likely to engage in electrostatic interactions.

Table 2: Predicted MEP Surface Characteristics

| Molecular Region | Atom(s) | Predicted Potential | Type of Reactivity |

|---|---|---|---|

| Thiazole Ring | Nitrogen Atom | Negative (Red) | Electrophilic Attack |

| Hydroxyl Group | Oxygen Atom | Negative (Red) | Electrophilic Attack |

| Amino Group | Nitrogen Atom | Negative (Red) | Electrophilic Attack |

| Amino Group | Hydrogen Atoms | Positive (Blue) | Nucleophilic Attack |

| Hydroxyl Group | Hydrogen Atom | Positive (Blue) | Nucleophilic Attack |

Studies on Tautomeric Equilibria and Intramolecular Interactions

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The 2-aminothiazole moiety can theoretically exist in different tautomeric forms, although the amino form is generally the most stable. researchgate.net Quantum chemical calculations can quantify the relative energies of different tautomers to predict their equilibrium populations in various environments.

Intramolecular interactions, particularly hydrogen bonds, play a critical role in defining the structure and stability of this compound. nih.gov Given its structure, several intramolecular hydrogen bonds are possible:

Between the hydroxyl group (donor) and the amino nitrogen (acceptor) (OH···N).

Between the amino group (donor) and the hydroxyl oxygen (acceptor) (NH···O).

Between the hydroxyl group (donor) and the thiazole ring nitrogen (acceptor) (OH···NTzl).

Between the amino group (donor) and the thiazole ring nitrogen (acceptor) (NH···NTzl).

Computational studies on simple aminopropanols confirm the presence of strong OH···N intramolecular hydrogen bonds, which significantly influence the preferred conformation. nih.govresearchgate.net Furthermore, analyses of thiazole-amino acid derivatives have identified the N-H···NTzl hydrogen bond as a key stabilizing interaction that favors specific semi-extended conformations. nih.gov For the title compound, computational analysis would be essential to determine which of these competing interactions are dominant, thereby dictating the molecule's most stable three-dimensional shape.

Role As a Synthetic Intermediate and Versatile Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Heterocyclic Frameworks

The integrated thiazole (B1198619) and amino alcohol structure of this compound is an ideal starting point for building more elaborate heterocyclic systems. The reactive amino and hydroxyl groups can participate in a variety of cyclization and condensation reactions to form fused or linked ring systems.

Construction of Pyrrolidinone-Thiazole Hybrid Molecules

Molecules that combine both thiazole and pyrrolidinone rings are of significant interest in medicinal chemistry. dntb.gov.uaresearchgate.net While direct synthesis from 2-Amino-3-(1,3-thiazol-2-yl)propan-1-ol is not extensively documented, its structural motifs are key for such constructions. Generally, the synthesis of such hybrids involves multi-step sequences where an amino alcohol can be a crucial precursor. For instance, the amino group could be acylated, and the hydroxyl group oxidized to a carboxylic acid, followed by intramolecular cyclization to form the pyrrolidinone ring. The synthesis of thiazole-based pyrrolidine (B122466) derivatives has been achieved through various routes, demonstrating the importance of combining these two heterocyclic systems. biointerfaceresearch.com

Derivatization to Thiadiazole and Related Systems

The 2-amino-thiazole substructure is a common precursor for the synthesis of other sulfur-nitrogen heterocycles, notably 1,3,4-thiadiazoles. mjcce.org.mk The primary amine of this compound can be readily converted into a thiosemicarbazide (B42300) derivative. This is typically achieved by reacting the amine with an isothiocyanate or by a two-step process involving carbon disulfide and a hydrazine. Subsequent acid-catalyzed cyclization of the resulting thiosemicarbazide furnishes the 2-amino-1,3,4-thiadiazole (B1665364) ring system. pharmedicopublishers.comorganic-chemistry.org

This transformation is a well-established method for creating 1,3,4-thiadiazole (B1197879) derivatives from primary amines. The general scheme involves the initial formation of a thiosemicarbazone, which then undergoes oxidative cyclization to yield the final thiadiazole product. mjcce.org.mkresearchgate.net

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Thiosemicarbazone Derivatives | Ethyl-2-chloroacetoacetate | Thiazole Moieties | 71-93% | mjcce.org.mk |

| Substituted Nitrile Derivatives | Thiosemicarbazide | 2-Amino-1,3,4-thiadiazole Compounds | 51-62% | mjcce.org.mk |

Interactive Data Table: Synthesis of 1,3,4-Thiadiazole Derivatives This table presents typical yields for the synthesis of thiazole and thiadiazole derivatives through multi-step reactions, illustrating a common synthetic pathway.

Integration into Imine and Hydrazone Derivatives

The primary amino group in this compound is highly reactive towards carbonyl compounds, making it an excellent substrate for the synthesis of imines (Schiff bases) and hydrazones. The condensation reaction between the amine and various aldehydes or ketones, typically under mild acidic catalysis, proceeds efficiently to form the corresponding C=N double bond. nih.govufms.br

The formation of imine derivatives from 2-aminothiazoles is a straightforward and high-yielding reaction. nih.govekb.egresearchgate.net These derivatives are themselves valuable intermediates, as the imine bond can be further reduced to a secondary amine or participate in cycloaddition reactions.

| Amine Precursor | Aldehyde/Ketone | Product Type | Conditions | Reference |

| 2-Amino-4-phenyl-5-arylazothiazole | Aromatic Aldehydes | Imine Derivatives | Ethanol, piperidine (B6355638) (catalyst), reflux | nih.gov |

| 2-Aminothiazole (B372263) Derivatives | Aromatic Aldehydes | Thiazole-imino Derivatives | Acetic acid in aqueous media | ufms.br |

| Amino Acids | Various Aldehydes | Hydrazones | Methanol/Ethanol, reflux | researchgate.net |

Interactive Data Table: Synthesis of Imine and Hydrazone Derivatives This table summarizes reaction conditions for the synthesis of imine and hydrazone derivatives from various amine precursors, showcasing the versatility of the condensation reaction.

Application in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a powerful tool for generating molecular diversity. frontiersin.orgmdpi.com Aminoazoles, including 2-aminothiazole derivatives, are excellent substrates for MCRs due to the nucleophilicity of the amino group. frontiersin.org

This compound can serve as the amine component in well-known MCRs like the Biginelli or Hantzsch-type reactions, leading to the rapid assembly of complex heterocyclic scaffolds. frontiersin.org Its participation would allow for the creation of diverse libraries of compounds where variability is introduced from the other reaction components (e.g., an aldehyde and a β-ketoester). This approach is highly valued in medicinal chemistry for building libraries of structurally diverse molecules for biological screening. researchgate.net

Development of Combinatorial Libraries for Chemical Space Exploration (synthesis-focused)

Combinatorial chemistry aims to synthesize a large number of compounds in a short period, a process greatly facilitated by versatile building blocks. this compound, with its three distinct functional groups, is an ideal scaffold for creating combinatorial libraries. Each functional group can be reacted independently with a set of diverse reagents.

The amino group can be acylated with a library of carboxylic acids or sulfonyl chlorides.

The hydroxyl group can be esterified with various acids or etherified.

The thiazole ring can potentially be functionalized, for example, through electrophilic substitution if appropriately activated.

By systematically combining different reagents at each of these sites, a vast chemical space can be explored from a single, versatile starting material. This strategy is fundamental to modern drug discovery and materials science. acs.org

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the carbon atom bearing the amino group makes this compound a valuable chiral building block. In asymmetric synthesis, such chiral molecules are used to introduce a specific stereochemistry into a target molecule, which is crucial for biological activity.

Chiral amino alcohols are a well-established class of building blocks used in the synthesis of pharmaceuticals and natural products. justia.com The chirality of this compound can be transferred to new products, controlling the stereochemical outcome of subsequent reactions. It can be used as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction before being cleaved, or it can be permanently integrated into the final chiral product. The use of enantiomerically pure starting materials from the "chiral pool" is a cornerstone of efficient asymmetric synthesis. nih.govresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.